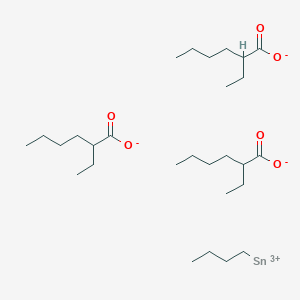

Butyltin tris-(2-ethylhexanoate)

Description

BenchChem offers high-quality Butyltin tris-(2-ethylhexanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyltin tris-(2-ethylhexanoate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H54O6Sn |

|---|---|

Molecular Weight |

605.4 g/mol |

IUPAC Name |

butyltin(3+);2-ethylhexanoate |

InChI |

InChI=1S/3C8H16O2.C4H9.Sn/c3*1-3-5-6-7(4-2)8(9)10;1-3-4-2;/h3*7H,3-6H2,1-2H3,(H,9,10);1,3-4H2,2H3;/q;;;;+3/p-3 |

InChI Key |

GVKORIDPEBYOFR-UHFFFAOYSA-K |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCC[Sn+3] |

Origin of Product |

United States |

Foundational & Exploratory

Catalytic Mechanism of Butyltin Tris(2-ethylhexanoate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyltin tris(2-ethylhexanoate) is a versatile and efficient organotin catalyst predominantly utilized in esterification, polycondensation, and polyurethane formation. Its catalytic activity stems from the Lewis acidic nature of the tin(IV) center and its ability to facilitate nucleophilic attack through coordination and ligand exchange. This technical guide provides an in-depth exploration of the proposed catalytic mechanisms of Butyltin tris(2-ethylhexanoate) in both esterification and polyurethane synthesis. Detailed experimental protocols for key analytical techniques used to elucidate these mechanisms, including in-situ Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, are presented. Quantitative kinetic data from analogous organotin-catalyzed systems are summarized to provide a comparative framework for understanding reaction dynamics.

Introduction

Organotin compounds, particularly monoalkyltin derivatives, are a cornerstone of industrial catalysis, driving a wide array of polymerization and condensation reactions. Butyltin tris(2-ethylhexanoate) (CAS 23850-94-4) is a prominent member of this class, valued for its high catalytic activity, solubility in organic media, and stability.[1][2] It is extensively used in the production of saturated polyester (B1180765) resins for coatings, as well as in the synthesis of polyester polyols for both flexible and rigid polyurethane foams.[2][3] Understanding the fundamental catalytic mechanism of this compound is crucial for optimizing reaction conditions, enhancing product yield and quality, and designing novel catalytic systems.

This guide synthesizes current mechanistic understanding, focusing on two primary applications: esterification/polycondensation and polyurethane formation.

Catalytic Mechanism in Esterification and Polycondensation

The catalytic action of Butyltin tris(2-ethylhexanoate) in esterification reactions is understood to proceed through a mononuclear mechanism, where a single tin center is the active catalytic site. This is supported by studies on analogous mono-n-butyltin(IV) catalysts.[4] The mechanism involves the coordination of the reactants to the Lewis acidic tin center, facilitating nucleophilic attack and subsequent ester formation.

A proposed catalytic cycle, based on DFT calculations and spectroscopic evidence for a closely related n-butyltin tricarboxylate catalyst, is presented below.[5]

Proposed Catalytic Cycle for Esterification

The cycle can be broken down into the following key steps:

-

Ligand Exchange/Alcohol Coordination: An alcohol molecule displaces one of the 2-ethylhexanoate (B8288628) ligands to form a tin alkoxide intermediate. This is a crucial step that activates the alcohol for subsequent reaction.

-

Carboxylic Acid Coordination: The carboxylic acid then coordinates to the tin center. The amphoteric nature of the catalyst, possessing both a Lewis acidic tin site and a Brønsted basic carboxylate ligand, is thought to be essential for this dual activation.[4]

-

Nucleophilic Attack: The coordinated alkoxide performs an intramolecular nucleophilic attack on the activated carbonyl carbon of the carboxylic acid, leading to the formation of a tetrahedral intermediate.

-

Ester Formation and Water Elimination: The tetrahedral intermediate collapses, forming the ester bond and eliminating a molecule of water.

-

Catalyst Regeneration: The ester and water molecules dissociate from the tin center, regenerating the catalyst for the next cycle.

The rate-determining step is suggested to be the carbon-oxygen bond breaking during the collapse of the tetrahedral intermediate.[4]

Caption: Proposed catalytic cycle for esterification.

Catalytic Mechanism in Polyurethane Formation

In polyurethane synthesis, Butyltin tris(2-ethylhexanoate) catalyzes the reaction between an isocyanate and a polyol (an alcohol with multiple hydroxyl groups). The prevailing mechanism is the "alkoxide insertion" pathway.[4][6] This mechanism shares similarities with the esterification process, with the initial formation of a tin alkoxide being the key step.

Proposed Catalytic Cycle for Polyurethane Formation

-

Alkoxide Formation: The catalyst reacts with the polyol (R'-OH) to form a tin alkoxide intermediate, releasing a 2-ethylhexanoic acid molecule. This is the rate-determining step.

-

Isocyanate Coordination: The isocyanate (R-NCO) coordinates to the tin center of the alkoxide intermediate.

-

Nucleophilic Attack (Insertion): The alkoxide oxygen attacks the electrophilic carbon of the isocyanate group. This is often referred to as the "insertion" of the isocyanate into the Sn-O bond.

-

Urethane (B1682113) Formation: A urethane linkage is formed, still coordinated to the tin center.

-

Catalyst Regeneration: The formed urethane dissociates, and the tin center can then react with another polyol molecule to regenerate the active alkoxide species.

Caption: Proposed catalytic cycle for polyurethane formation.

Quantitative Data

| Reaction | Catalyst | Reactants | Solvent | Temperature (°C) | Activation Energy (Ea) | Rate Constant (k) | Reference |

| Urethane Formation | Dibutyltin di(2-ethylhexanoate) | Phenylisocyanate, Cyclopentanol | Toluene (B28343) | 25-65 | > Uncatalyzed reaction | - | [1] |

| Urethane Formation | Dibutyltin di(2-ethylhexanoate) | Phenylisocyanate, Cyclopentanol | Acetonitrile | 15-50 | > Uncatalyzed reaction | - | [1] |

| Polyesterification | Various Sn(IV) compounds | Diols, Diacids | - | - | 68-83 kJ/mol (for hydrolysis) | - | [7] |

Note: The activation energy for the DBTDEH-catalyzed reaction was found to be higher than the uncatalyzed reaction, suggesting the accelerating effect is due to less negative activation entropies (i.e., a more favorable pre-exponential factor).[1]

Experimental Protocols

The elucidation of the catalytic mechanisms described above relies on a combination of spectroscopic and computational techniques. Below are detailed methodologies for key experiments.

In-situ FTIR Spectroscopy for Monitoring Polyurethane Reaction Kinetics

This protocol allows for the real-time monitoring of the disappearance of the isocyanate group and the appearance of the urethane group.

Objective: To determine the reaction rate by monitoring the change in concentration of the isocyanate functionality.

Experimental Workflow:

Caption: Workflow for in-situ FTIR monitoring.

Materials and Equipment:

-

FTIR spectrometer with an in-situ probe (e.g., Mettler-Toledo ReactIR or ABB MB-Rx)[3][8]

-

Jacketed glass reactor with overhead stirring

-

Temperature control unit

-

Reactants: Polyol, Isocyanate, Butyltin tris(2-ethylhexanoate), and solvent (e.g., anhydrous toluene or chloroform)

Procedure:

-

Assemble the reaction apparatus and ensure it is dry and under an inert atmosphere (e.g., nitrogen).

-

Insert the in-situ FTIR probe into the reactor.

-

Charge the reactor with the polyol, solvent, and Butyltin tris(2-ethylhexanoate).

-

Begin stirring and bring the mixture to the desired reaction temperature.

-

Once the temperature is stable, collect a background spectrum.

-

Inject the isocyanate into the reactor to initiate the reaction.

-

Immediately begin collecting spectra at regular intervals (e.g., every 30 to 60 seconds).

-

Monitor the decrease in the absorbance of the isocyanate peak (around 2270 cm⁻¹) and the increase in the urethane carbonyl peak.

-

Continue data collection until the isocyanate peak has disappeared or the reaction has reached completion.

-

Analyze the spectral data to determine the concentration of the isocyanate over time and calculate the reaction rate constants.

¹¹⁹Sn NMR Spectroscopy for Studying Catalyst Intermediates

This protocol is designed to identify and characterize the tin-containing species present during the catalytic reaction.

Objective: To observe the chemical environment of the tin atom and identify intermediates such as tin alkoxides.

Experimental Workflow:

Caption: Workflow for ¹¹⁹Sn NMR analysis.

Materials and Equipment:

-

High-field NMR spectrometer equipped for ¹¹⁹Sn detection

-

NMR tubes and appropriate deuterated solvents

-

Butyltin tris(2-ethylhexanoate) and reactants (alcohol, carboxylic acid, or isocyanate)

Procedure:

-

Prepare a solution of Butyltin tris(2-ethylhexanoate) in a suitable deuterated solvent in an NMR tube.

-

Acquire a ¹¹⁹Sn NMR spectrum of the catalyst solution at the desired temperature. An external standard such as SnMe₄ can be used for referencing.[5]

-

Add a stoichiometric or excess amount of the reactant (e.g., alcohol) to the NMR tube.

-

Acquire a series of ¹¹⁹Sn NMR spectra over time to monitor any changes in the chemical shift of the tin nucleus.

-

The formation of new species, such as tin alkoxides, will result in new signals in the spectrum. The chemical shift is sensitive to the coordination number and the nature of the ligands around the tin atom.[9]

-

Analyze the spectra to identify the intermediates and their relative concentrations.

Conclusion

The catalytic activity of Butyltin tris(2-ethylhexanoate) is central to its industrial applications in the synthesis of polyesters and polyurethanes. The mechanisms, rooted in Lewis acid catalysis, involve the coordination of reactants to the tin center and, in many cases, the formation of a highly reactive tin alkoxide intermediate. While the general principles are well-established, further research, particularly employing in-situ spectroscopic techniques and computational modeling, will continue to refine our understanding of these complex catalytic systems. The experimental protocols and mechanistic frameworks provided in this guide offer a foundation for such future investigations.

References

- 1. d-nb.info [d-nb.info]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mt.com [mt.com]

- 4. Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. archimer.ifremer.fr [archimer.ifremer.fr]

- 8. azom.com [azom.com]

- 9. 119Sn NMR spectral data of organotin(IV) complexes – A review | CoLab [colab.ws]

An In-depth Technical Guide to Butyltin tris-(2-ethylhexanoate): Chemical Structure, Properties, and Implications for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Butyltin tris-(2-ethylhexanoate), a significant organotin compound. This document delves into its chemical structure, physicochemical properties, synthesis, and analytical methodologies. A critical examination of its toxicological profile, with a particular focus on its role as an endocrine disruptor, is also presented, offering valuable insights for professionals in research and drug development.

Chemical Structure and Identification

Butyltin tris-(2-ethylhexanoate) is an organotin compound characterized by a central tin atom bonded to one butyl group and three 2-ethylhexanoate (B8288628) groups.

Molecular Formula: C₂₈H₅₄O₆Sn[1]

Molecular Weight: 605.44 g/mol [1]

CAS Number: 23850-94-4[1]

Synonyms: Monobutyltin tris(2-ethylhexanoate), Butyltin tri(ethyl hexanoate), Butyltrisethylhexanoatetin[2]

Physicochemical Properties

Butyltin tris-(2-ethylhexanoate) is a pale-yellow, transparent liquid.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Butyltin tris-(2-ethylhexanoate)

| Property | Value | Reference |

| Appearance | Pale-yellow, transparent liquid | [2] |

| Melting Point | -33 °C | [3] |

| Boiling Point | >228 °C | [3] |

| Density | 1.105 g/mL at 25 °C | [4] |

| Solubility | Insoluble in water; highly soluble in organic solvents | [3] |

| Flash Point | 113 °C | [3] |

| Vapor Pressure | 1.10 hPa at 25 °C | [4] |

| Refractive Index | n20/D 1.465 | [4] |

Synthesis

The primary industrial synthesis of Butyltin tris-(2-ethylhexanoate) involves the reaction of butyltin trichloride (B1173362) with 2-ethylhexanoic acid in the presence of an alkaline solution to neutralize the hydrochloric acid byproduct.

Experimental Protocol for Synthesis

The following is a generalized experimental protocol based on publicly available patent literature:

-

Reaction Setup: A reactor equipped with a stirrer, thermometer, and addition funnel is charged with butyltin trichloride and 2-ethylhexanoic acid.

-

Initial Mixing: The mixture is stirred to ensure homogeneity.

-

Neutralization: An alkaline solution (e.g., sodium hydroxide (B78521) or sodium carbonate) is slowly added to the reactor while maintaining the temperature between 40-60 °C. The pH of the reaction mixture is carefully monitored and adjusted to a range of 4.5-5.5.

-

Reaction: The reaction is allowed to proceed for a set period, typically 2-4 hours, at a controlled temperature of 60-90 °C.

-

Phase Separation: After the reaction is complete, the mixture is allowed to stand, leading to the separation of the aqueous and organic layers. The lower aqueous layer is removed.

-

Purification: The resulting organic layer, containing the Butyltin tris-(2-ethylhexanoate) product, is then dried under reduced pressure at a temperature not exceeding 90 °C to remove any residual water and volatile impurities.

-

Filtration: The final product is filtered to yield a light-yellow transparent liquid.

Synthesis Pathway Diagram

Caption: Synthesis of Butyltin tris-(2-ethylhexanoate).

Analytical Methods

The characterization and quantification of Butyltin tris-(2-ethylhexanoate) are crucial for quality control and for assessing its potential migration from materials. The primary analytical techniques employed include gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of organotin compounds. Due to their low volatility, derivatization is often required before GC analysis.

Experimental Protocol for GC-MS Analysis (General):

-

Sample Preparation: The sample containing Butyltin tris-(2-ethylhexanoate) is extracted with a suitable organic solvent.

-

Derivatization: The extracted organotin compounds are derivatized to increase their volatility. A common method is ethylation using sodium tetraethylborate.

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The oven temperature is programmed to separate the different organotin species.

-

MS Detection: The separated compounds are detected by a mass spectrometer, which provides information about their molecular weight and fragmentation patterns, allowing for positive identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of Butyltin tris-(2-ethylhexanoate). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. While specific peak assignments can vary slightly based on the solvent and instrument parameters, general spectral features can be predicted.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in Butyltin tris-(2-ethylhexanoate). The spectrum would be expected to show characteristic absorption bands for C-H bonds in the butyl and ethylhexanoate groups, the C=O of the ester groups, and Sn-O bonds.

Analytical Workflow Diagram

Caption: Analytical workflow for Butyltin tris-(2-ethylhexanoate).

Applications

The primary application of Butyltin tris-(2-ethylhexanoate) is as a catalyst in the chemical industry.[2] It is particularly effective in promoting esterification and transesterification reactions, making it a key component in the production of:

-

Polyester Resins: Used in powder coatings and coil coatings.[5]

-

Polyurethanes: Utilized in the synthesis of both flexible and rigid polyurethane foams.[2][5]

-

Plasticizers: Acts as a catalyst in the production of plasticizers like dioctyl phthalate.[2]

While not a direct component of pharmaceutical formulations, organotin compounds, in general, have been used as catalysts in the synthesis of some drug molecules.[6] The potential for leaching of these catalysts from manufacturing equipment or container closure systems is a significant concern for drug development professionals.[7][8]

Toxicology and Safety

The toxicological profile of Butyltin tris-(2-ethylhexanoate) is of paramount importance, especially for an audience involved in drug development and safety assessment. Organotin compounds, as a class, are known for their toxicity.

Acute Toxicity:

-

Oral LD50 (Rat): 100 mg/kg (Toxic if swallowed).[3]

-

Dermal LD50 (Rabbit): > 8080 mg/kg.[3]

-

Inhalation LC50 (Rat): 3 mg/l, 4 h (Toxic if inhaled).[3]

Irritation:

Chronic Toxicity and Endocrine Disruption: Of significant concern is the potential for Butyltin tris-(2-ethylhexanoate) to act as an endocrine disruptor.[10] Both tributyltin (TBT) and dibutyltin (B87310) (DBT), which are structurally related to and can be metabolites of other organotins, have demonstrated negative effects on the reproductive system in mammals.[10] TBT has been classified as a compound with "Evidence for endocrine disruption in living organisms."[10] While specific studies on Butyltin tris-(2-ethylhexanoate) are less common, its structural similarity to other known endocrine-disrupting organotins warrants a high degree of caution.

The mechanism of endocrine disruption for some organotins, like TBT, is thought to involve interactions with nuclear receptors such as the retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ).[11]

Endocrine Disruption Pathway Diagram

Caption: Potential endocrine disruption pathway of organotins.

Conclusion

Butyltin tris-(2-ethylhexanoate) is a versatile organotin catalyst with significant industrial applications. For researchers, scientists, and drug development professionals, a thorough understanding of its chemical properties, synthesis, and analytical methods is essential. However, the most critical aspect for this audience is its toxicological profile, particularly its potential as an endocrine disruptor. The possibility of this compound leaching from materials used in pharmaceutical manufacturing and packaging necessitates rigorous risk assessment and the development of sensitive analytical methods for its detection at trace levels. Further research into the specific mechanisms of toxicity and endocrine disruption of Butyltin tris-(2-ethylhexanoate) is warranted to ensure the safety of pharmaceutical products.

References

- 1. Butyltin tris(2-ethylhexanoate) | 23850-94-4 [sigmaaldrich.com]

- 2. BNT Chemicals | Butyltin tris (2-Ethylhexanoate) [bnt-chemicals.com]

- 3. Mono Butyltin Tris 2- Ethylhexonate Manufacturers, with SDS [mubychem.com]

- 4. americanelements.com [americanelements.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. BNT Chemicals | Organotin Compounds [bnt-chemicals.com]

- 7. Item - Leaching of Organotin Compounds from Polyvinyl Chloride Pipe - American Chemical Society - Figshare [acs.figshare.com]

- 8. Chemicals Leach From Packaging | Cover Story | Chemical & Engineering News [pubsapp.acs.org]

- 9. Butyltin tris-(2-ethylhexanoate) | C28H54O6Sn | CID 21881400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Tributyltin: Advancing the Science on Assessing Endocrine Disruption with an Unconventional Endocrine-Disrupting Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of Butyltin tris-(2-ethylhexanoate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Butyltin tris-(2-ethylhexanoate), a versatile organotin compound. The document details its synthesis, physicochemical properties, and comprehensive characterization through various analytical techniques. While the primary industrial application of this compound is as a catalyst in polymer synthesis, this guide also briefly touches upon the broader context of organotin compounds in medicinal chemistry. Detailed experimental protocols, tabulated analytical data, and workflow diagrams are presented to serve as a valuable resource for professionals in research and development.

Introduction

Butyltin tris-(2-ethylhexanoate), with the chemical formula C₂₈H₅₄O₆Sn, is an organotin compound belonging to the class of monoalkyltin carboxylates. These compounds are characterized by a tin atom bonded to one alkyl group and three carboxylate groups. Butyltin tris-(2-ethylhexanoate) is a pale-yellow, viscous liquid soluble in many organic solvents. It is widely recognized for its catalytic activity in various chemical reactions, particularly in esterification and polymerization processes. While the direct application of Butyltin tris-(2-ethylhexanoate) in drug development is not prominently documented, the broader class of organotin compounds has garnered interest for potential therapeutic applications, including anticancer properties. This guide will focus on the fundamental chemistry of Butyltin tris-(2-ethylhexanoate), providing the detailed technical information required for its synthesis and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of Butyltin tris-(2-ethylhexanoate) is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₅₄O₆Sn | |

| Molecular Weight | 605.43 g/mol | |

| CAS Number | 23850-94-4 | |

| Appearance | Pale-yellow liquid | |

| Density | 1.105 g/mL at 25 °C | |

| Melting Point | -33 °C | |

| Boiling Point | 544.8 ± 33.0 °C (Predicted) | |

| Flash Point | >110 °C (>230 °F) | |

| Solubility | Soluble in organic solvents, insoluble in water. |

Synthesis

The synthesis of Butyltin tris-(2-ethylhexanoate) can be achieved through the reaction of a butyltin precursor with 2-ethylhexanoic acid. A common and efficient method involves the use of butyltin trichloride (B1173362) as the starting material.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of Butyltin tris-(2-ethylhexanoate).

The Pivotal Role of Organotin Catalysts in Polymer Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Organotin compounds have carved a significant niche in the landscape of polymer chemistry, acting as highly efficient catalysts in a variety of polymerization reactions. Their versatility and efficacy in promoting reactions such as polyurethane formation, polyesterification, and ring-opening polymerization have made them indispensable tools for polymer scientists. This technical guide provides a comprehensive literature review of organotin catalysts, focusing on their core applications, reaction mechanisms, and detailed experimental protocols.

Applications in Polymer Synthesis

Organotin catalysts are instrumental in the synthesis of a wide array of polymers. Their primary applications lie in the production of polyurethanes, polyesters, and polylactides, where they facilitate high reaction rates and enable control over polymer properties.

Polyurethane Synthesis

In the realm of polyurethane chemistry, organotin compounds, particularly dibutyltin (B87310) dilaurate (DBTDL), are widely employed to catalyze the reaction between isocyanates and polyols.[1][2][3] This reaction, which forms the urethane (B1682113) linkage, is the cornerstone of polyurethane production.[1] Organotin catalysts are favored for their high catalytic efficiency and their ability to promote the reaction of isocyanates with hydroxyl groups in preference to their reaction with water.[2]

Polyesterification

Organotin compounds are also effective catalysts for both direct esterification and transesterification reactions, which are fundamental to the synthesis of polyesters.[4][5] They are utilized in the production of various polyester (B1180765) resins, including those for coatings, adhesives, and fibers.[6] Catalysts like hydroxybutyltin oxide and monobutyltin (B1198712) tris(2-ethylhexanoate) have been shown to decrease the time required for complete esterification.[4]

Ring-Opening Polymerization (ROP)

The synthesis of biodegradable polymers such as polylactide (PLA) often relies on the ring-opening polymerization (ROP) of cyclic esters like lactide.[7][8] Organotin compounds, including tin(II) octoate (Sn(Oct)₂), are frequently used as initiators or catalysts in these reactions.[7][8] They play a crucial role in enabling the production of high molecular weight polymers with controlled properties.[7]

Catalytic Mechanisms

The catalytic activity of organotin compounds in polymerization reactions is primarily attributed to their Lewis acidic nature.[5][9] This allows them to activate the reacting species, thereby lowering the activation energy of the reaction.

Urethane Formation: A Lewis Acid Mechanism

In polyurethane synthesis, the organotin catalyst acts as a Lewis acid, coordinating with the isocyanate group. This coordination polarizes the N=C=O bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the polyol.[1] The subsequent reaction leads to the formation of the urethane linkage and regeneration of the catalyst.

Caption: Lewis acid mechanism of organotin-catalyzed urethane formation.

Esterification: A Lewis Acid Mechanism

Similarly, in esterification reactions, the organotin catalyst coordinates with the carbonyl oxygen of the carboxylic acid or ester. This coordination increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the alcohol. The reaction proceeds through a tetrahedral intermediate to form the ester and regenerate the catalyst.[5][10]

Caption: Lewis acid mechanism of organotin-catalyzed esterification.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of organotin catalysts in polymer synthesis. The following sections provide representative protocols for key polymerization reactions.

Polyurethane Synthesis using Dibutyltin Dilaurate (DBTDL)

This protocol describes the synthesis of a polyurethane prepolymer followed by chain extension.

Materials:

-

Poly(tetramethylene glycol) (PTMG-1000)

-

Isophorone diisocyanate (IPDI)

-

Dibutyltin dilaurate (DBTDL)

-

Dimethylolpropionic acid (DMPA)

-

N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Deionized (DI) water

-

Ethylenediamine (EDA)

Procedure:

-

In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, combine 40 g of PTMG-1000, 21 g of IPDI, and 0.03 g of DBTDL.

-

Heat the mixture to 80°C and maintain for 2 hours under a nitrogen atmosphere to form the isocyanate-terminated prepolymer.

-

Add a solution of 4 g of DMPA in 4 g of DMF to the flask and continue the reaction for an additional 3 hours at 80°C.

-

Cool the reaction mixture to 45°C.

-

Add a mixture of 2.7 g of TEA and 8 g of DMF to neutralize the carboxyl groups of DMPA, and stir for 20 minutes at 45°C.

-

Cool the mixture to 25°C and add 100 g of DI water under high-speed stirring to disperse the prepolymer.

-

Add a solution of 0.84 g of EDA in 94 g of DI water dropwise to the dispersion and allow it to react for 30 minutes to complete the chain extension, yielding a linear waterborne polyurethane emulsion.[2]

Polyester Synthesis via Polycondensation

This protocol outlines a general procedure for the synthesis of a carboxyl-terminated polyester.

Materials:

-

Dihydroxyl-containing compound (e.g., neopentyl glycol)

-

Dicarboxylic acid (e.g., adipic acid)

-

Organotin catalyst (e.g., a combination of an organotin salt of a carboxylic acid and an organotin oxide)

Procedure:

-

Charge the dihydroxyl-containing compound and the dicarboxylic acid into a reaction vessel equipped with a stirrer, a condenser, and a nitrogen inlet.

-

Add the organotin catalyst combination (total of 8.03 mmoles for a lab-scale reaction). If two catalysts are used, they are typically added in equimolar amounts.

-

Heat the mixture to 180°C and hold for 30 minutes.

-

Increase the temperature to 200°C for 30 minutes.

-

Further increase the temperature to 220°C for 1.5 hours.

-

Continue heating to 230°C for 1 hour.

-

Then, heat to 240°C for 1.5 hours.

-

Finally, increase the temperature to 250°C to drive the reaction to completion.

-

During the final stages of the reaction (e.g., after approximately 405 minutes), the nitrogen flow rate can be increased to facilitate the removal of condensation byproducts.[6]

Ring-Opening Polymerization of L,L-Lactide

This protocol describes the bulk polymerization of L,L-lactide using tin(II) 2-ethylhexanoate (B8288628) as a catalyst and an alcohol as a co-catalyst.

Materials:

-

L,L-lactide

-

Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

-

1-Dodecanol (co-catalyst)

Procedure:

-

Dry the L,L-lactide under vacuum before use to remove any moisture.

-

In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), charge the desired amounts of L,L-lactide, tin(II) 2-ethylhexanoate, and 1-dodecanol. The monomer-to-catalyst and cocatalyst-to-catalyst molar ratios can be varied to control the polymerization rate and the molecular weight of the resulting polymer. Typical ranges are 500-4000 for monomer-to-catalyst and 1-600 for cocatalyst-to-catalyst.

-

Heat the reaction mixture to the desired polymerization temperature, typically between 130°C and 180°C.

-

Maintain the reaction at this temperature with stirring for the required time to achieve the desired monomer conversion. The progress of the reaction can be monitored by techniques such as GPC or NMR.

-

After the desired polymerization time, cool the reaction mixture to room temperature.

-

The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform (B151607) or dichloromethane) and precipitating it in a non-solvent (e.g., methanol (B129727) or ethanol).

-

Dry the purified polymer under vacuum.[11]

Quantitative Data on Catalyst Performance

The performance of organotin catalysts is influenced by various factors, including catalyst concentration, temperature, and the nature of the reactants. The following tables summarize key quantitative data from the literature.

| Polymerization | Catalyst | Monomers | Catalyst Loading | Temperature (°C) | Time | Conversion/Yield | Polymer Properties (e.g., Mn, PDI) | Reference |

| Polyurethane | Dibutyltin dilaurate (DBTDL) | PTMG-1000, IPDI | 0.03 g (for 61.03 g of reactants) | 80 | 5 hours | Not specified | Not specified | [2] |

| Polyester | Organotin salt and oxide combination | Dihydroxyl and dicarboxylic acid | 8.03 mmoles | 180-250 | ~7 hours | High | Not specified | [6] |

| Ring-Opening Polymerization | Tin(II) 2-ethylhexanoate | L,L-lactide | Monomer/Catalyst: 500-4000 | 130 | Varies | High | Mn and PDI controlled by ratios | [11] |

| Polyester Synthesis | Butyl tin tris(2-ethyl hexanoate) | Epoxy/Polyester 50/50 | Not specified | Not specified | Not specified | Formation of by-products studied | Not specified | [12] |

| Organotin Copolymers | Dibutyltin maleate (B1232345) (DBTM), Dibutyltin citraconate (DBTC) | Styrene (ST), Butyl acrylate (B77674) (BA) | Varied molar ratios | Not specified | 8 hours | 13.89-38.40% | Reactivity ratios determined | [13] |

Logical Relationships and Workflows

The selection and application of an organotin catalyst in a polymerization process follow a logical workflow, from initial considerations to final polymer characterization.

Caption: General workflow for polymer synthesis using organotin catalysts.

Conclusion

Organotin catalysts remain a cornerstone in the field of polymer chemistry, offering high efficiency and versatility in the synthesis of a wide range of polymeric materials. Understanding their catalytic mechanisms, coupled with the application of well-defined experimental protocols, is essential for researchers and scientists aiming to develop novel polymers with tailored properties. While concerns about the toxicity of some organotin compounds have led to the exploration of alternatives, their continued prevalence in industrial and academic research underscores their significant contribution to the advancement of polymer science. Further research into more environmentally benign and equally effective organotin catalysts will undoubtedly continue to shape the future of this important class of compounds.

References

- 1. l-i.co.uk [l-i.co.uk]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. dibutyltin dilaurate in polyurethane casting applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]

- 4. EP0419254A2 - Polyester compositions and organotin esterification catalysts therefor - Google Patents [patents.google.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. US5166310A - Preparation of polyesters with tin catalyst - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Syntheses of polylactides by means of tin catalysts - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00092J [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Characterization of Organotin Containing Copolymers: Reactivity Ratio Studies [mdpi.com]

An In-depth Technical Guide to Butyltin tris-(2-ethylhexanoate) (CAS 23850-94-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyltin tris-(2-ethylhexanoate), with the Chemical Abstracts Service (CAS) number 23850-94-4, is an organotin compound with significant industrial applications. Primarily utilized as a catalyst in the production of various polymers, it plays a crucial role in facilitating esterification, transesterification, and polycondensation reactions. This technical guide provides a comprehensive overview of its chemical and physical properties, industrial applications, toxicological profile, and detailed experimental protocols for its synthesis and analysis. The document is intended to serve as a valuable resource for professionals in research, and chemical manufacturing.

Chemical and Physical Properties

Butyltin tris-(2-ethylhexanoate) is a pale-yellow, viscous liquid that is highly soluble in organic solvents but insoluble in water.[1] It is recognized for its thermal stability, making it suitable for high-temperature applications.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Butyltin tris-(2-ethylhexanoate)

| Property | Value | References |

| CAS Number | 23850-94-4 | [3] |

| Molecular Formula | C28H54O6Sn | [3] |

| Molecular Weight | 605.43 g/mol | [3] |

| Appearance | Pale-yellow liquid | [1] |

| Melting Point | -33 °C | [3] |

| Boiling Point | >228 °C | [4] |

| Density | 1.105 g/mL at 25 °C | [3] |

| Flash Point | 113 °C | [4] |

| Solubility | Insoluble in water, soluble in organic solvents | [1] |

| Vapor Pressure | 0.47 Pa at 25 °C | [3] |

| Refractive Index | 1.465 at 20 °C | [3] |

Applications

The primary application of Butyltin tris-(2-ethylhexanoate) is as a catalyst in the chemical industry. Its efficacy in promoting various polymerization reactions makes it a critical component in the manufacturing of several materials.

Table 2: Major Applications of Butyltin tris-(2-ethylhexanoate)

| Application Area | Specific Use | References |

| Polymer Synthesis | Catalyst for saturated and unsaturated polyester (B1180765) resins (e.g., for powder and coil coatings). | [3] |

| Catalyst for the production of polyurethanes (e.g., for adhesives, sealants, and foams). | [3] | |

| Catalyst in ring-opening polymerization reactions. | ||

| Plasticizers | Catalyst in the synthesis of plasticizers like dioctyl phthalate. | |

| PVC Stabilization | Used as a stabilizer in Polyvinyl Chloride (PVC) formulations to prevent degradation. | [2] |

| Paints and Coatings | Utilized in the formulation of various paints and coatings. |

Toxicology and Safety

Butyltin tris-(2-ethylhexanoate) is considered a hazardous substance.[5] Like other organotin compounds, it poses environmental and health risks due to its potential toxicity and bioaccumulation.[2][6]

Table 3: Toxicological and Safety Information

| Aspect | Information | References |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | [4] |

| Skin and Eye Irritation | Causes skin and serious eye irritation. | [7] |

| Respiratory Irritation | May cause respiratory irritation. | [7] |

| Chronic Health Effects | Repeated or long-term exposure may have cumulative health effects. Organotin compounds can negatively impact the reproductive, central nervous, immune, and renal systems. | [5] |

| Environmental Hazards | Harmful to aquatic organisms with long-lasting effects. | [5] |

Experimental Protocols

Representative Synthesis of Butyltin tris-(2-ethylhexanoate)

A general method for the synthesis of organotin carboxylates involves the reaction of an organotin halide with the corresponding carboxylic acid or its salt. The following is a representative protocol for the synthesis of Butyltin tris-(2-ethylhexanoate).

Materials:

-

Butyltin trichloride (B1173362) (1 mole)

-

2-Ethylhexanoic acid (3 moles)

-

Triethylamine (B128534) (3 moles)

-

Toluene (B28343) (anhydrous)

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve butyltin trichloride in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, prepare a solution of 2-ethylhexanoic acid and triethylamine in anhydrous toluene.

-

Slowly add the 2-ethylhexanoic acid/triethylamine solution to the butyltin trichloride solution at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours to ensure the reaction goes to completion.

-

Cool the mixture to room temperature. The triethylamine hydrochloride precipitate will form.

-

Filter the mixture to remove the precipitate.

-

Wash the filtrate with water to remove any remaining salts and unreacted acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the toluene under reduced pressure using a rotary evaporator to yield the crude Butyltin tris-(2-ethylhexanoate).

-

The product can be further purified by vacuum distillation.

Analytical Method: Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of butyltin compounds, including Butyltin tris-(2-ethylhexanoate), in various matrices can be performed using GC-MS after a derivatization step to increase volatility.

Materials and Equipment:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Sample containing Butyltin tris-(2-ethylhexanoate)

-

Hexane (analytical grade)

-

Sodium tetraethylborate (derivatizing agent)

-

Acetic acid

-

Methanol

Sample Preparation (General Procedure for Environmental Samples):

-

For water samples, acidify with acetic acid.

-

For solid samples (e.g., sediment, biological tissue), perform a solvent extraction using a mixture of acetic acid and methanol.

-

To an aliquot of the sample extract, add an aqueous solution of sodium tetraethylborate to derivatize the butyltin compounds to their more volatile ethylated analogues.

-

Extract the derivatized compounds into an organic solvent such as hexane.

-

Concentrate the organic extract to a suitable volume before injection into the GC-MS.

GC-MS Parameters (Representative):

-

Injection: Splitless mode

-

Column: A suitable capillary column for organometallic compound analysis (e.g., DB-5ms)

-

Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 300°C at a rate of 30°C/minute.

-

Carrier Gas: Helium

-

MS Ionization: Electron Impact (EI) at 70 eV

-

MS Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.

Visualizations

Chemical Structure

Caption: Chemical structure of Butyltin tris-(2-ethylhexanoate).

Catalytic Cycle in Polyesterification

Caption: Simplified catalytic cycle of polyesterification.

Experimental Workflow for GC-MS Analysis

Caption: General workflow for the analysis of Butyltin tris-(2-ethylhexanoate).

References

- 1. Frontiers | Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. New triorganotin(iv) compounds with aromatic carboxylate ligands: synthesis and evaluation of the pro-apoptotic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US2560034A - Preparation of alkyltin carboxylates - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Physicochemical Properties of Butyltin tris(2-ethylhexanoate)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides the core physicochemical properties of Butyltin tris(2-ethylhexanoate), specifically its molecular formula and molecular weight. The data is presented in a clear, tabular format for easy reference. A structural relationship diagram is included to illustrate the molecular composition.

Core Chemical Data

Butyltin tris(2-ethylhexanoate) is an organotin compound. Its fundamental properties, the molecular formula and molecular weight, are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and formulation development.

Quantitative Data Summary

The molecular formula and weight are key identifiers for this chemical compound.

| Property | Value |

| Molecular Formula | C₂₈H₅₄O₆Sn[1][2][3][4][5] |

| Molecular Weight | 605.43 g/mol [1][2][3][4][5] |

| Monoisotopic Mass | 606.294241 g/mol [1][4] |

Molecular Structure and Composition

To understand the derivation of the molecular formula and weight, the compound can be deconstructed into its primary structural components. Butyltin tris(2-ethylhexanoate) consists of a central tin (Sn) atom bonded to one butyl group and three 2-ethylhexanoate (B8288628) groups.

Logical Relationship Diagram

The following diagram illustrates the assembly of the final molecule from its constituent parts.

Experimental Protocols

This document serves as a reference for the fundamental physicochemical properties of Butyltin tris(2-ethylhexanoate). As such, it does not contain experimental protocols. Methodologies for determining molecular weight typically include mass spectrometry or calculations based on the known atomic weights of the constituent elements as derived from the molecular formula.

References

Solubility of Butyltin tris-(2-ethylhexanoate) in organic solvents.

An In-depth Technical Guide to the Solubility of Butyltin tris-(2-ethylhexanoate) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Butyltin tris-(2-ethylhexanoate) in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the available qualitative and aggregated quantitative information. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a liquid compound in an organic solvent is provided to enable researchers to ascertain precise values for their specific applications.

Introduction to Butyltin tris-(2-ethylhexanoate)

Butyltin tris-(2-ethylhexanoate), with the CAS number 23850-94-4, is an organotin compound widely utilized as a catalyst in the production of polyurethane foams and elastomers, and as a heat stabilizer for PVC. Its efficacy in these applications is often influenced by its solubility and compatibility with various organic reaction media and polymer matrices. A thorough understanding of its solubility characteristics is therefore crucial for formulation development, process optimization, and ensuring reaction homogeneity.

Solubility Data

The solubility of Butyltin tris-(2-ethylhexanoate) is generally characterized as high in most common organic solvents, while it is insoluble in water.[1][2][3] Specific quantitative data for individual organic solvents is not widely available in published literature. However, some sources provide an aggregated solubility value.

Table 1: Solubility of Butyltin tris-(2-ethylhexanoate)

| Solvent Class | Specific Solvent | Temperature (°C) | Solubility | Citation |

| General Organic Solvents | Not Specified | 20 | 34.386 g/L | [4][5][6][7][8] |

| Qualitative Assessment | Most Organic Solvents | Ambient | Highly Soluble | [1][3] |

| Qualitative Assessment | Many Organic Solvents | Not Specified | Soluble | [9] |

| Aqueous | Water | Ambient | Insoluble | [1][10] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid substance like Butyltin tris-(2-ethylhexanoate) in a specific organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

3.1. Materials and Equipment

-

Butyltin tris-(2-ethylhexanoate) (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or magnetic stirrer with a water bath

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

-

Syringe filters (chemically compatible with the solvent and solute)

-

Vials for sample preparation and analysis

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of Butyltin tris-(2-ethylhexanoate) to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess is crucial to ensure that a saturated solution is achieved.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20°C or 25°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This may take several hours. A preliminary study can be conducted to determine the time required to reach equilibrium by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the constant temperature for a period to allow the undissolved solute to settle.

-

To ensure complete separation of the undissolved liquid, centrifuge the sample at a high speed.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. To avoid transferring any undissolved droplets, it is advisable to use a syringe filter during this step.

-

-

Quantification of Solute Concentration:

-

Prepare a series of standard solutions of Butyltin tris-(2-ethylhexanoate) of known concentrations in the same organic solvent.

-

Dilute the collected supernatant with the organic solvent to a concentration that falls within the calibration range of the analytical instrument.

-

Analyze the standard solutions and the diluted sample solution using a suitable analytical method, such as GC-FID.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

From the calibration curve, determine the concentration of Butyltin tris-(2-ethylhexanoate) in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of Butyltin tris-(2-ethylhexanoate) in the specific organic solvent at the tested temperature.

-

3.3. Data Reporting

The solubility should be reported in grams per liter (g/L) or milligrams per milliliter (mg/mL) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of a liquid in an organic solvent.

Conclusion

References

- 1. Mono Butyltin Tris 2- Ethylhexonate Manufacturers, with SDS [mubychem.com]

- 2. nbinno.com [nbinno.com]

- 3. BNT Chemicals | Butyltin tris (2-Ethylhexanoate) [bnt-chemicals.com]

- 4. 23850-94-4 | CAS DataBase [m.chemicalbook.com]

- 5. 23850-94-4 CAS MSDS (Butyltin tris(2-ethylhexanoate)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. Butyltin tris(2-ethylhexanoate) CAS#: 23850-94-4 [m.chemicalbook.com]

- 8. atamankimya.com [atamankimya.com]

- 9. chempoint.com [chempoint.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Health and safety data for Butyltin tris-(2-ethylhexanoate).

An In-depth Technical Guide to the Health and Safety of Butyltin tris(2-ethylhexanoate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety data for Butyltin tris(2-ethylhexanoate) (CAS No. 23850-94-4). The information is compiled from various safety data sheets and toxicological assessments to assist researchers, scientists, and drug development professionals in making informed decisions regarding its safe handling and use.

Chemical and Physical Properties

Butyltin tris(2-ethylhexanoate) is a pale-yellow liquid that is highly soluble in organic solvents and insoluble in water.[1] It is primarily used as a catalyst in the manufacturing of various plastics, including polyester (B1180765) resins and polyurethanes.[1]

Table 1: Physical and Chemical Properties of Butyltin tris(2-ethylhexanoate)

| Property | Value | Source(s) |

| Molecular Formula | C28H54O6Sn | [2][3] |

| Molecular Weight | 605.43 g/mol | [2][3] |

| Appearance | Pale Yellow Liquid | [1][4] |

| Melting Point | -33 °C | [3][4] |

| Boiling Point | >228 °C | [3][4] |

| Density | 1.105 g/mL (at 25 °C) | [3][5] |

| Vapor Pressure | 1.10 hPa (at 25 °C) | [3] |

| Water Solubility | Insoluble (0.0001529 mg/L at 25 °C est.) | [3][4][5] |

| Flash Point | 113 °C | [4][6] |

Toxicological Data

The toxicological profile of Butyltin tris(2-ethylhexanoate) is primarily characterized by its acute toxicity upon ingestion, inhalation, or skin contact. Data on chronic effects, such as carcinogenicity and reproductive toxicity, for this specific compound are limited.[4][6] However, the toxicity of organotin compounds, in general, is a subject of concern.[7]

Acute Toxicity

The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[4]

Table 2: Acute Toxicity of Butyltin tris(2-ethylhexanoate)

| Route | Species | Value | Source(s) |

| Oral | Rat | LD50: 100 mg/kg | [4] |

| Rat (Male) | LD50: >5000 mg/kg bw | [8] | |

| Rat (Female) | LD50: 3200 mg/kg bw | [8] | |

| Dermal | Rabbit | LD50: >8080 mg/kg | [4] |

| Inhalation | - | LC50 (4h, vapor): 3 mg/l | [4] |

Note: Discrepancies in oral LD50 values exist across different sources, which may be due to variations in study protocols or product purity.

Skin and Eye Irritation

Butyltin tris(2-ethylhexanoate) is reported to cause skin and serious eye irritation.[9][10] Organotin compounds, in general, can be strong irritants, and contact may lead to delayed chemical burns and dermatitis.[7] Application of corticosteroid creams has been noted as an effective treatment for severe skin irritation caused by this compound.[9]

Other Toxicological Endpoints

Table 3: Summary of Other Toxicological Endpoints

| Endpoint | Finding | Source(s) |

| Skin Sensitization | No specific data available; however, some chemicals in this class have been linked to skin sensitization. | [6][11] |

| Germ Cell Mutagenicity | No data available. | [6] |

| Carcinogenicity | No data available. | [4][6] |

| Reproductive Toxicity | No specific data available. Its metabolite, 2-ethylhexanoic acid, is suspected of damaging fertility or the unborn child. | [4][6][8] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [4][9] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available for this specific compound. However, subchronic exposure to other organotins may affect the central nervous, immune, and renal systems, as well as the liver and skin. | [6][7] |

Experimental Protocols

Acute Oral Toxicity (Representative Protocol based on OECD TG 423)

-

Objective: To determine the acute oral toxicity (LD50) of a substance.

-

Test Animals: Typically, young adult female rats are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

A stepwise procedure is used with a group of three animals per step. The dose for each step is adjusted based on the outcome of the previous step.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weights are recorded weekly.

-

At the end of the study, all animals are subjected to a gross necropsy.

-

-

Endpoint: The LD50 is calculated based on the number of mortalities at different dose levels.

Dermal Irritation (Representative Protocol based on OECD TG 404)

-

Objective: To assess the potential of a substance to cause skin irritation.

-

Test Animals: Albino rabbits are typically used.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

A 0.5 mL (liquid) or 0.5 g (solid) sample of the test substance is applied to a small patch of skin.

-

The treated area is covered with a gauze patch for a 4-hour exposure period.

-

After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Endpoint: The severity of skin reactions is scored and used to classify the irritation potential of the substance.

Visualizations

Logical Workflow for Chemical Hazard Assessment

The following diagram illustrates a typical workflow for assessing the hazards of a chemical substance like Butyltin tris(2-ethylhexanoate).

Generalized Experimental Workflow for an In-Vitro Cytotoxicity Assay

This diagram outlines the typical steps involved in conducting an in-vitro cytotoxicity assay, a common method for evaluating the toxicity of a compound on cultured cells.

Handling and Safety Precautions

Given its hazard profile, strict safety measures should be implemented when handling Butyltin tris(2-ethylhexanoate).

-

Engineering Controls: Use only in well-ventilated areas, preferably in a chemical fume hood.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.[9]

-

Skin Protection: Wear suitable protective clothing and chemical-resistant gloves (e.g., neoprene or nitrile rubber).[9]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-certified respirator with an appropriate cartridge for organic vapors.[9]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4][9]

Conclusion

Butyltin tris(2-ethylhexanoate) is a chemical with significant acute toxicity and irritation potential. While data on its chronic health effects are limited, the known toxicity of related organotin compounds warrants a high degree of caution in its handling and use. The information and guidelines presented in this document are intended to promote a culture of safety among researchers and professionals. It is imperative to consult the most current Safety Data Sheet (SDS) from the supplier before use and to adhere to all institutional safety protocols.

References

- 1. BNT Chemicals | Butyltin tris (2-Ethylhexanoate) [bnt-chemicals.com]

- 2. Butyltin tris-(2-ethylhexanoate) | C28H54O6Sn | CID 21881400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Butyltin Tris(2-ethylhexanoate)CAS #: 23850-94-4 [eforu-chemical.com]

- 4. Mono Butyltin Tris 2- Ethylhexonate Manufacturers, with SDS [mubychem.com]

- 5. butyl tin tris(2-ethyl hexanoate), 23850-94-4 [thegoodscentscompany.com]

- 6. lookchem.com [lookchem.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. gelest.com [gelest.com]

- 10. Page loading... [wap.guidechem.com]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: Thermal Stability and Decomposition of Butyltin Tris-(2-ethylhexanoate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Butyltin tris-(2-ethylhexanoate). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from safety data sheets, analogous organotin carboxylate studies, and established principles of thermal analysis to present a robust predictive assessment. The experimental protocols, quantitative data, and decomposition pathways described herein are based on established methodologies and the expected behavior of similar chemical structures, providing a strong framework for laboratory investigation.

Physicochemical and Thermal Properties

Butyltin tris-(2-ethylhexanoate) is a liquid organotin compound utilized primarily as a catalyst in esterification and polycondensation reactions. Its efficacy at high temperatures (up to 240-250°C) is indicative of its significant thermal stability.[1] A summary of its known physical and thermal properties is presented in Table 1.

Table 1: Physicochemical and General Thermal Data for Butyltin tris-(2-ethylhexanoate)

| Property | Value | Reference |

| Molecular Formula | C28H54O6Sn | [2][3] |

| Molecular Weight | 605.43 g/mol | [3] |

| Appearance | Pale yellow liquid | [1] |

| Melting Point | -33°C | [1] |

| Boiling Point | >228°C | |

| Density | 1.105 g/mL at 25°C | [1] |

| Flash Point | >113°C | |

| Solubility | Insoluble in water; soluble in most organic solvents | [1] |

| Decomposition Products | Organic acid vapors, Tin oxides, Carbon oxides | [2] |

Hypothetical Thermal Decomposition Data

Table 2: Hypothetical Thermogravimetric Analysis (TGA) Data for Butyltin tris-(2-ethylhexanoate) Decomposition

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 250 - 350 | ~20% | Initial loss of one 2-ethylhexanoate (B8288628) ligand |

| 350 - 450 | ~40% | Further loss of remaining organic ligands |

| > 450 | ~25% | Final decomposition to inorganic tin oxide |

| Total Mass Loss | ~85% | |

| Final Residue | ~15% | Tin Oxide (SnO2) |

Table 3: Hypothetical Differential Scanning Calorimetry (DSC) Data for Butyltin tris-(2-ethylhexanoate) Decomposition

| Peak Temperature (°C) | Enthalpy Change (ΔH) | Associated Process |

| ~320 (endothermic) | - | Onset of decomposition, bond cleavage |

| ~400 (exothermic) | + | Oxidative decomposition of organic fragments |

Experimental Protocols for Thermal Analysis

The following sections detail standardized experimental protocols for conducting TGA and DSC analyses on liquid organometallic compounds like Butyltin tris-(2-ethylhexanoate).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of Butyltin tris-(2-ethylhexanoate) and identify the temperature ranges of its decomposition.

Instrumentation: A standard thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or equivalent).

Methodology:

-

Crucible Selection and Preparation: Utilize an inert alumina (B75360) crucible (70-150 µL). Ensure the crucible is clean and tared before sample addition.

-

Sample Preparation: Dispense approximately 5-10 mg of liquid Butyltin tris-(2-ethylhexanoate) into the tared crucible.

-

Atmosphere: Conduct the analysis under a controlled atmosphere. An inert atmosphere (e.g., nitrogen) is used to study pyrolysis, while an oxidative atmosphere (e.g., air or oxygen) is used to simulate combustion. A typical flow rate is 30-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is used to determine the onset of decomposition and the temperatures of maximum mass loss rates (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of Butyltin tris-(2-ethylhexanoate) as a function of temperature.

Instrumentation: A standard differential scanning calorimeter.

Methodology:

-

Crucible Selection: Use a hermetically sealed aluminum pan to contain the liquid sample and prevent volatilization before decomposition.

-

Sample Preparation: Place a small, accurately weighed sample (2-5 mg) of Butyltin tris-(2-ethylhexanoate) into the DSC pan and seal it.

-

Reference: An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: Maintain a consistent inert or oxidative atmosphere as in the TGA experiment.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 0°C).

-

Ramp the temperature to a point beyond the final decomposition temperature observed in TGA (e.g., 500°C) at a controlled rate (e.g., 10°C/min).

-

-

Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to phase transitions and decomposition events. The peak temperatures and the area under the peaks (enthalpy change) are determined.

Visualizations: Workflows and Pathways

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for the thermal analysis of Butyltin tris-(2-ethylhexanoate).

Caption: Workflow for TGA and DSC analysis.

Proposed Thermal Decomposition Pathway

Based on the known decomposition products of organotin compounds (organic acid vapors, tin oxides, and carbon oxides), a plausible multi-step decomposition pathway for Butyltin tris-(2-ethylhexanoate) is proposed. The initial step likely involves the homolytic cleavage of a tin-oxygen bond, followed by further fragmentation of the organic ligands and eventual oxidation of the tin center.

Caption: Proposed thermal decomposition pathway.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of Butyltin tris-(2-ethylhexanoate) for researchers, scientists, and drug development professionals. While specific experimental data remains to be published, the provided information on its physicochemical properties, hypothetical thermal analysis data, detailed experimental protocols, and a proposed decomposition pathway offers a comprehensive starting point for further investigation. The high thermal stability of Butyltin tris-(2-ethylhexanoate) is a key characteristic for its application as a catalyst in high-temperature polymerization reactions. Understanding its decomposition profile is crucial for ensuring safe handling, predicting its behavior in various applications, and for the development of new materials. It is recommended that the hypothetical data be confirmed through rigorous laboratory testing using the protocols outlined in this guide.

References

The Evolution of Esterification: A Technical Guide to Tin-Based Catalysts

For Researchers, Scientists, and Drug Development Professionals

The synthesis of esters, a cornerstone of organic chemistry, has been significantly advanced by the development of innovative catalytic systems. Among these, tin-based catalysts have carved a significant niche, offering versatility and efficiency across a spectrum of applications, from the production of biofuels to the synthesis of polymers and pharmaceuticals. This technical guide provides an in-depth exploration of the historical development of tin-based catalysts for esterification, presenting key milestones, detailed experimental protocols for seminal findings, and a comparative analysis of their performance.

From Simple Salts to Sophisticated Oxides: A Historical Perspective

The journey of tin-based catalysts in esterification began with the use of simple, homogeneous inorganic tin compounds. These early catalysts, while effective, were often plagued by issues of separation, recovery, and corrosion. This led to the evolution of organotin compounds and, more recently, the development of robust heterogeneous solid acid catalysts, addressing many of the challenges of their predecessors.

The Era of Homogeneous Catalysis: Inorganic Tin and Organotin Compounds

Early investigations into tin-catalyzed esterification utilized simple inorganic salts like tin(II) chloride (SnCl₂).[1][2][3][4] These Lewis acids proved to be effective catalysts, offering advantages over traditional Brønsted acids like sulfuric acid, such as reduced corrosivity (B1173158) and greater tolerance to water.[2][4] Organotin compounds, such as dibutyltin (B87310) dilaurate and dibutyltin oxide, later emerged as highly efficient catalysts, particularly in the production of polyesters and alkyds.[5][6][7] These compounds exhibit high catalytic activity and are valued for their solubility in organic reaction media.[5][6] However, the homogeneous nature of both inorganic and organotin catalysts presents challenges in product purification and catalyst recycling, and concerns about the toxicity of organotin compounds have spurred the search for more environmentally benign alternatives.

The Rise of Heterogeneous Catalysis: Tin Oxides and Solid Superacids

To overcome the limitations of homogeneous systems, research shifted towards the development of solid tin-based catalysts. Tin(IV) oxide (SnO₂) demonstrated potential as a stable and reusable catalyst.[8] A significant breakthrough in this area was the development of sulfated tin oxides (S-SnO₂), which exhibit superacidic properties and remarkable catalytic activity in esterification reactions, particularly for biodiesel production.[8][9][10][11] These solid catalysts are easily separated from the reaction mixture, minimizing product contamination and allowing for repeated use. Further enhancements in catalytic performance have been achieved by doping sulfated tin oxides with other metal oxides, such as iron(III) oxide (Fe₂O₃).[8][9]

Quantitative Performance of Tin-Based Catalysts

The efficacy of various tin-based catalysts in esterification reactions is best understood through a comparative analysis of their performance under different experimental conditions. The following tables summarize key quantitative data from seminal studies.

| Catalyst | Reactants | Molar Ratio (Alcohol:Acid) | Catalyst Loading | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |

| SnCl₂·2H₂O | Benzoic Acid, Propyl Alcohol | - | 1 mmol | 100 | 20 | 94 | [1] |

| SnCl₂·2H₂O | Oleic Acid, Ethyl Alcohol | 120:1 | 0.1 mmol | Reflux | 12 | ~87 (Conversion) | [1] |

| Sn(II) Acetate | Acidic Vegetable Oil | - | - | 150 | 3 | 96.6 (Methyl Ester Content) | [1] |

| Fe₂O₃-doped Sulfated Tin Oxide | Lauric Acid, Methanol | - | 0.16 g | 60 | 6 | High | [8] |

| Sn₁-DTP/K-10 | Glycerol, Acetic Acid | 10:1 | 10 wt% | 110 | 2 | ~98 (Conversion) | [12] |

Table 1: Performance of Various Tin-Based Catalysts in Esterification.

| Catalyst | Cycle 1 (%) | Cycle 2 (%) | Cycle 3 (%) | Cycle 4 (%) | Cycle 5 (%) | Cycle 6 (%) | Cycle 7 (%) | Cycle 8 (%) | Reference |

| Fe₂O₃-doped Sulfated Tin Oxide (Lauric Acid Esterification) | ~95 | ~93 | ~91 | ~89 | ~87 | ~85 | ~83 | ~81 | [8] |

| Sn₁-DTP/K-10 | ~98 | ~97 | ~96 | ~95 | - | - | - | - | [12] |

Table 2: Reusability of Heterogeneous Tin-Based Catalysts.

Key Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for the synthesis of a key heterogeneous tin-based catalyst and a general procedure for tin-catalyzed esterification.

Synthesis of Fe₂O₃-doped Sulfated Tin Oxide

This protocol is based on the co-precipitation method described in the literature.[9]

Materials:

-

Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

-

Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

-

Ammonium hydroxide (B78521) (NH₄OH) solution (25 wt%)

-

Sulfuric acid (H₂SO₄) (0.5 M)

-

Distilled water

Procedure:

-

A predetermined amount of SnCl₄·5H₂O and Fe(NO₃)₃·9H₂O are dissolved in distilled water.

-

The aqueous solution is heated to 60°C with vigorous stirring.

-

A 25 wt% NH₄OH solution is added dropwise until the pH of the solution reaches 8, resulting in the co-precipitation of tin and iron hydroxides.

-

The precipitate is aged for 1 hour at 60°C with continuous stirring.

-

The resulting gel is filtered and washed thoroughly with distilled water until no chloride ions are detected (tested with AgNO₃ solution).

-

The precipitate is dried at 100°C for 12 hours.

-

The dried solid is then sulfated by immersing it in a 0.5 M H₂SO₄ solution for 1 hour.

-

The sulfated solid is filtered and dried again at 100°C for 12 hours.

-

Finally, the catalyst is calcined in air at a specified temperature (e.g., 550°C) for a designated period (e.g., 3 hours).

General Procedure for Esterification using a Heterogeneous Tin Catalyst

This protocol outlines a typical batch reactor setup for esterification.

Materials:

-

Carboxylic acid (e.g., Lauric Acid, Oleic Acid)

-

Alcohol (e.g., Methanol, Ethanol)

-

Heterogeneous tin-based catalyst (e.g., Fe₂O₃-doped Sulfated Tin Oxide)

-

Solvent (optional, e.g., Toluene)

Procedure:

-

The carboxylic acid, alcohol, and catalyst are charged into a round-bottom flask or a batch reactor equipped with a magnetic stirrer and a reflux condenser.

-

The molar ratio of alcohol to carboxylic acid is typically high to shift the equilibrium towards the product side.

-

The reaction mixture is heated to the desired temperature under constant stirring.

-

The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them using techniques such as gas chromatography (GC) or titration to determine the conversion of the carboxylic acid.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The solid catalyst is separated from the reaction mixture by filtration or centrifugation.

-

The liquid product mixture is then purified, typically by distillation, to remove the excess alcohol and any byproducts.

-

The recovered catalyst can be washed, dried, and reused for subsequent reaction cycles.

Visualizing the Catalytic Processes

To better understand the relationships and workflows in tin-catalyzed esterification, the following diagrams are provided.

Figure 1: Historical progression of tin-based catalysts for esterification.

References

- 1. researchgate.net [researchgate.net]

- 2. alfachemic.com [alfachemic.com]

- 3. [PDF] Tin-Catalyzed Esterification and Transesterification Reactions: A Review | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. reaxis.com [reaxis.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Mechanistic elucidation of monoalkyltin( iv )-catalyzed esterification - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00184A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic Analysis of Glycerol Esterification Using Tin Exchanged Tungstophosphoric Acid on K-10 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Butyltin tris-(2-ethylhexanoate) as a Polycondensation Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyltin tris-(2-ethylhexanoate), with CAS number 23850-94-4, is a versatile organotin catalyst widely employed in polycondensation reactions.[1][2] As a pale-yellow liquid soluble in most organic solvents, it serves as an efficient catalyst in the synthesis of polyesters and polyurethanes.[2][3] Its primary function is to accelerate the formation of ester linkages, thereby reducing reaction times and lowering the required reaction temperatures.[2] This catalyst exhibits good catalytic activity at temperatures ranging from 80 to 150°C for various applications and is particularly effective in the 210-240°C range for the production of saturated polyester (B1180765) resins.[2][3]

One of the significant advantages of Butyltin tris-(2-ethylhexanoate) is that it can often remain in the final product without adversely affecting its properties, eliminating the need for additional removal steps.[2] It is utilized in the manufacturing of polyester resins for powder and coil coatings, as well as in the synthesis of aromatic polyester polyols for both flexible and rigid polyurethane foams.[2]

Catalytic Mechanism in Polyesterification

The catalytic activity of monobutyltin (B1198712) compounds in esterification reactions proceeds through a coordination-insertion mechanism. The tin center acts as a Lewis acid, coordinating with the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. The catalyst facilitates the proton transfer and subsequent elimination of water, leading to the formation of the ester linkage.

Below is a diagram illustrating the proposed catalytic cycle for monobutyltin-catalyzed esterification.

References